![molecular formula C19H20N2O3 B4426283 N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)butanamide](/img/structure/B4426283.png)
N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)butanamide
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)butanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was originally developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports world as a performance-enhancing drug due to its ability to increase endurance and stamina.
Wirkmechanismus
N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)butanamide works by activating the PPARδ receptor, which is involved in the regulation of various metabolic processes such as lipid metabolism, glucose metabolism, and energy expenditure. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake. This results in an increase in energy expenditure and a decrease in fat storage, leading to improved metabolic health.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including an increase in endurance and stamina, an improvement in insulin sensitivity, a decrease in plasma triglycerides, and a reduction in inflammation. It has also been shown to increase the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, leading to improved metabolic health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)butanamide in lab experiments include its ability to activate the PPARδ receptor, which is involved in various metabolic processes, and its ability to improve metabolic health. However, there are also limitations to using this compound, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)butanamide, including its potential as a treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia, its potential as a therapy for cardiovascular diseases, and its potential as an anti-cancer agent. Further research is also needed to better understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
In conclusion, this compound, or this compound, is a synthetic drug that has been extensively studied for its potential in treating metabolic disorders, cardiovascular diseases, and cancer. Its ability to activate the PPARδ receptor and improve metabolic health has made it a popular drug in the sports world as a performance-enhancing drug. However, more research is needed to fully understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)butanamide has been extensively studied in various fields of research, including metabolic disorders, cardiovascular diseases, and cancer. In metabolic disorders, this compound has been shown to increase insulin sensitivity, decrease plasma triglycerides, and improve glucose tolerance. In cardiovascular diseases, this compound has been shown to reduce inflammation, improve endothelial function, and prevent atherosclerosis. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-16(24-18-7-5-4-6-17(18)23-2)19(22)21-15-10-8-14(9-11-15)12-13-20/h4-11,16H,3,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMOMIDJDDSZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)CC#N)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



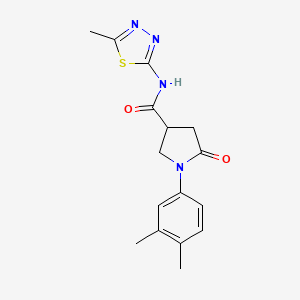
![4,6-dichloro-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4426209.png)
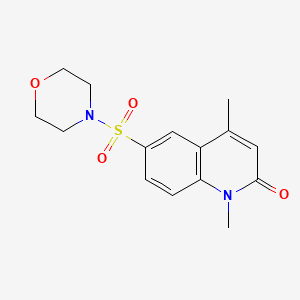
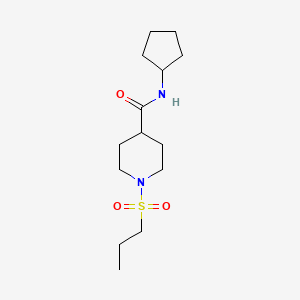

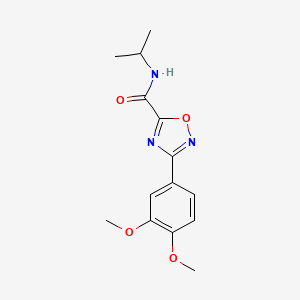
![3-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-2-chloro-6-methoxyphenol](/img/structure/B4426235.png)
![N-allyl-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4426242.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4426250.png)
![4-isopropoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4426261.png)
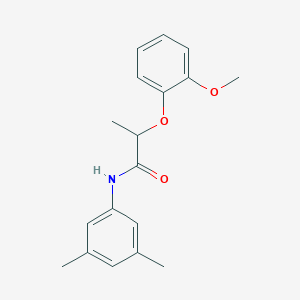
![1-(2-chlorobenzyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4426287.png)
![1-[(5-bromo-3-pyridinyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4426290.png)
![1-[2-(4-methylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4426294.png)